molecular formula C8H10N2O2 B1274188 2-(4-Aminophenoxy)acetamide CAS No. 58232-55-6

2-(4-Aminophenoxy)acetamide

Cat. No. B1274188
CAS RN: 58232-55-6
M. Wt: 166.18 g/mol
InChI Key: COKCPIVADVZEGT-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)acetamide is a chemical compound that serves as a building block for various pharmacologically active molecules. It is particularly relevant in the synthesis of dual hypoglycemic agents, which are compounds that can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), potentially offering therapeutic benefits for the treatment of diabetes .

Synthesis Analysis

The synthesis of ethyl-2-(4-aminophenoxy)acetate, a closely related ester of 2-(4-Aminophenoxy)acetamide, has been reported as a straightforward process. It involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by a selective reduction of the nitro group. This reduction is achieved using a simple reaction with NH4Cl/Fe, yielding highly pure crystals of the product . This method demonstrates an efficient pathway to synthesize precursors for dual GK and PPARγ activators without the need for complex reaction conditions or nascent hydrogen.

Molecular Structure Analysis

The molecular structure of ethyl-2-(4-aminophenoxy)acetate has been thoroughly characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is significantly influenced by cooperative non-covalent interactions, such as H…H, H…C, and O…H interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-(4-Aminophenoxy)acetamide, the synthesis process of its ester analog suggests that the amine group could be involved in subsequent reactions to form more complex molecules. For instance, the amine group could participate in the formation of amides or ureas, which are common functionalities in drug molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl-2-(4-aminophenoxy)acetate have been explored through experimental and theoretical methods. The compound's experimental UV/Vis spectra exhibit two bands, which have been assigned to electronic transitions based on TD-DFT calculations. These findings provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets . Additionally, the crystal structure analysis provides valuable information about the solid-state properties of the compound, such as its stability and intermolecular interactions .

Scientific Research Applications

Synthesis and Kinetics

2-(4-Aminophenoxy)acetamide is an important compound in the synthesis of various chemical structures. One notable application is in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs. This process, using different acyl donors like vinyl acetate, and various parameters such as solvent and temperature, is crucial in synthesizing specific pharmaceutical compounds (Magadum & Yadav, 2018).

Analytical Chemistry

In analytical chemistry, techniques like nuclear magnetic resonance (NMR) utilize derivatives of 2-(4-Aminophenoxy)acetamide. For instance, 4-aminophenol, a derivative, is used in determining impurities in pharmaceuticals, highlighting its role in quality control and drug safety assessments (Forshed, Andersson, & Jacobsson, 2002).

Organic Chemistry and Materials Science

The compound finds application in organic chemistry, particularly in synthesizing novel structures like tripodal N-substituted melamines. These are derivatives of (4-aminophenoxy)acetic acid and are significant in the development of new materials and chemicals (Morar et al., 2015).

Biochemistry and Microbiology

In the field of biochemistry and microbiology, derivatives of 2-(4-Aminophenoxy)acetamide are used to study microbial metabolite transformation. These studies help in understanding biochemical pathways and microbial interactions with organic compounds, contributing to environmental science and microbiology (Girel et al., 2022).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(4-Aminophenoxy)acetamide are synthesized for potential applications in drugs. For example, they are explored as selective β3-adrenergic receptor agonists, which have implications in treating conditions like obesity and diabetes (Maruyama et al., 2012).

Anticancer and Anti-Inflammatory Research

The compound's derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic properties. This includes the development of new chemical entities that could potentially be therapeutic agents in treating various diseases (Rani et al., 2014).

Environmental Chemistry

In environmental chemistry, the degradation pathways and photocatalytic properties of compounds like paracetamol, derived from N-(4-hydroxyphenyl)acetamide, are studied. This research is significant in understanding the environmental impact and breakdown of pharmaceutical compounds (Jallouli et al., 2017).

Safety And Hazards

2-(4-Aminophenoxy)acetamide is classified as an irritant . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-(4-aminophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCPIVADVZEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388583
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)acetamide

CAS RN

58232-55-6
Record name 2-(4-aminophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jiang, Z Feng, T Chen, Z Li… - Journal of Chemical …, 2018 - journals.sagepub.com
A series of (E)-3-(aryl(arylamino)methylene)indolin-2-one derivatives were synthesised using an efficient synthetic approach. The method involved reaction of 3-bromo-3-(bromo(aryl)…
Number of citations: 1 journals.sagepub.com
G Manfroni, D Manvar, ML Barreca… - Journal of Medicinal …, 2014 - ACS Publications
We have previously identified the pyrazolobenzothiazine scaffold as a promising chemotype against hepatitis C virus (HCV) NS5B polymerase, a validated and promising anti-HCV …
Number of citations: 37 pubs.acs.org
RA Wagdy, PJ Chen, MM Hamed, SS Darwish… - Bioorganic …, 2022 - Elsevier
The transcription factor NF-κB is a pivotal mediator of chronic inflammatory and autoimmune diseases. Based on our previously published dual EGFR/NF-κB inhibitors, we designed and …
Number of citations: 2 www.sciencedirect.com
MA Hostetler - 2018 - search.proquest.com
The first part of this dissertation involves the rational design, synthesis and biological evaluation of small molecules targeting Class II HMGR. Inhibitors of this generation were designed …
Number of citations: 1 search.proquest.com

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